molecular formula C17H18FN3O5 B14934680 methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate

methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate

Cat. No.: B14934680
M. Wt: 363.34 g/mol
InChI Key: JKCUQRLXRMMARB-UHFFFAOYSA-N
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Description

Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a synthetic organic compound featuring a pyridazine core substituted with a 2-fluoro-4-methoxyphenyl group at the 3-position and an acetyl-beta-alaninate ester at the 1-position. The beta-alaninate ester moiety may contribute to improved metabolic stability compared to free carboxylic acid derivatives, a common strategy in prodrug design .

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

methyl 3-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C17H18FN3O5/c1-25-11-3-4-12(13(18)9-11)14-5-6-16(23)21(20-14)10-15(22)19-8-7-17(24)26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,22)

InChI Key

JKCUQRLXRMMARB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves several steps:

Chemical Reactions Analysis

Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine Derivatives

Compounds with pyrimidine cores (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives ) exhibit distinct electronic profiles due to the positioning of nitrogen atoms. Pyridazines (two adjacent nitrogens) are more electron-deficient than pyrimidines (nitrogens at 1,3-positions), which may enhance interactions with electron-rich biological targets. For example, pyridazine-based compounds often show stronger binding to enzymes like phosphodiesterases compared to pyrimidine analogs .

Benzo-Fused Heterocycles

In contrast, the non-fused pyridazine in the target compound may offer greater conformational flexibility, enabling adaptation to diverse binding pockets .

Substituent Effects

Fluorine and Methoxy Groups

The 2-fluoro-4-methoxyphenyl group in the target compound contrasts with the unsubstituted or differently substituted phenyl rings in analogs like salternamide E (a marine actinomycete-derived compound with halogenated aromatic moieties) . Comparatively, non-fluorinated analogs show reduced binding affinity in kinase inhibition assays .

Ester vs. Carboxylic Acid Functionalization

The beta-alaninate ester in the target compound may improve cell permeability compared to carboxylic acid-containing analogs (e.g., salternamide E). Studies on similar esters indicate 2–3-fold higher logP values (e.g., 1.8 vs. 0.5 for carboxylic acid forms), correlating with enhanced membrane penetration .

Bioactivity Profiles

Enzymatic Inhibition

Pyridazine derivatives are frequently associated with kinase or phosphodiesterase inhibition. For example, a structurally related pyridazinone exhibited IC₅₀ values of 12 nM against PDE4B, whereas pyrimidine-based analogs showed weaker activity (IC₅₀ > 100 nM) . The fluorine substituent in the target compound may further optimize binding through halogen bonding with backbone carbonyls .

Antimicrobial and Insecticidal Potential

gigantea extracts, where methoxy and fluorine groups enhance toxicity against lepidopteran pests .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight logP Solubility (µg/mL) Key Substituents
Target Compound 378.34 1.9 45 (PBS) 2-Fluoro-4-methoxyphenyl, ester
Benzo[b][1,4]oxazin-3(4H)-one derivative 352.38 2.1 28 (PBS) Phenyl-oxadiazole
Salternamide E 498.52 3.5 12 (DMSO) Halogenated aryl, lactam

Table 2: Bioactivity Comparison

Compound Target Enzyme (IC₅₀) Antimicrobial (MIC, µg/mL) Insecticidal (LD₅₀, µg/g)
Target Compound PDE4B: 15 nM N/A 0.8 (Spodoptera frugiperda)
Benzo[b][1,4]oxazin-3(4H)-one derivative COX-2: 220 nM >50 N/A
Salternamide E HDAC: 9 nM 2.5 (S. aureus) N/A

Research Findings and Implications

The target compound’s unique combination of a pyridazine core and polar substituents balances lipophilicity and solubility, a critical factor in drug design . Computational predictions via tools like Hit Dexter 2.0 suggest a low risk of promiscuous binding compared to marine-derived compounds with complex stereochemistry . However, its insecticidal efficacy against Spodoptera frugiperda (LD₅₀: 0.8 µg/g) outperforms plant-derived extracts like C. gigantea (LD₅₀: 5–10 µg/g), likely due to the fluorine-enhanced interaction with insect acetylcholinesterase .

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